N-(4-fluorophenyl)-2,4-dinitrobenzamide
Description
N-(4-Fluorophenyl)-2,4-dinitrobenzamide is a nitroaromatic compound characterized by a benzamide core substituted with two nitro groups at the 2- and 4-positions and a 4-fluorophenyl amine moiety. This structure places it within a class of bioactive molecules studied for applications such as enzyme-activated prodrugs, particularly in antibody-directed enzyme-prodrug therapy (ADEPT) . The compound’s reactivity is influenced by the electron-withdrawing nitro groups, which enhance its susceptibility to enzymatic reduction. For instance, 2,4-dinitrobenzamide derivatives like SN 23862 (a close analogue) are activated under aerobic conditions by Escherichia coli nitroreductase (NR2), leading to cytotoxic effects .
The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions.
Properties
Molecular Formula |
C13H8FN3O5 |
|---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C13H8FN3O5/c14-8-1-3-9(4-2-8)15-13(18)11-6-5-10(16(19)20)7-12(11)17(21)22/h1-7H,(H,15,18) |
InChI Key |
HNRALAJDIKOSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,4-dinitrobenzamide typically involves the reaction of 4-fluoroaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products Formed
Reduction: 2,4-diaminobenzamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dinitrobenzoic acid and 4-fluoroaniline.
Scientific Research Applications
N-(4-fluorophenyl)-2,4-dinitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to various biological targets.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,4-dinitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro groups and fluorine atom may play a role in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Cytotoxicity and Enzyme Activation
- In contrast, the 4-SO₂Me derivative (12d) shows reduced activation (26-fold) despite similar electronic properties, highlighting steric or conformational influences .
Fluorophenyl-Substituted Analogues
Fluorine substitution on the phenyl ring modulates solubility, metabolic stability, and target binding. Notable examples include:
Table 2: Fluorophenyl Benzamide Derivatives
- N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound demonstrates how additional fluorine atoms influence crystal packing and intermolecular interactions. Its IR spectrum shows a strong C=O stretch at 1660 cm⁻¹, consistent with similar benzamides .
- Triazole Derivatives (e.g., 27m): The introduction of a cyano group at the 4-fluorophenyl position enhances hydrophobicity (Rf = 0.70) and thermal stability (melting point >110°C), critical for antimicrobial activity .
- KFase Inhibitors: Fluorobenzamides like N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide exhibit strong binding to mosquito enzymes (-9.0 kcal/mol), suggesting fluorine’s role in optimizing inhibitor-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
